(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide
Description
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Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N4O2/c15-8-4-9-11(10(16)5-8)18-14(22)12(9)19-20-13(21)7-2-1-3-17-6-7/h1-6,18,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIGDRTVXWXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5,7-dibromo-2-oxoindoline and nicotinohydrazide. The reaction conditions may vary, but common solvents include ethanol or acetic acid under reflux conditions. The purity and structure of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance:
- Klebsiella pneumoniae : The compound has demonstrated notable inhibitory effects against this gram-negative bacterium, suggesting potential applications in treating infections caused by resistant strains .
- Staphylococcus aureus : Similar antibacterial activity has been observed against this common pathogen, further supporting its therapeutic potential in infectious diseases .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
Anticancer Activity
In addition to antimicrobial effects, this compound exhibits anticancer properties . Studies have reported:
- Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines including breast and colon cancer cells. IC50 values indicate that it can effectively inhibit cell proliferation at micromolar concentrations .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : The presence of the indole moiety may interfere with DNA replication processes in bacterial and cancer cells.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : The compound could act as a competitive inhibitor for enzymes involved in critical metabolic pathways in both bacteria and tumor cells.
Case Studies
Several case studies have illustrated the practical applications of this compound in drug discovery:
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in vitro, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research Collaboration : In collaboration with a pharmaceutical company, researchers explored the anticancer properties of this compound in vivo using xenograft models. The findings demonstrated tumor regression in treated groups compared to controls, highlighting its therapeutic potential .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that (E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds derived from similar indole-based structures have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that derivatives of indole compounds can act as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are necessary to elucidate the specific pathways involved.
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase. This positions the compound as a candidate for further exploration in anti-inflammatory therapies .
Synthesis and Characterization
A study focusing on the synthesis of related indole derivatives highlighted the successful formation of various compounds through similar methodologies. The characterization involved NMR and mass spectrometry to confirm their structures, which is crucial for understanding their biological activities .
Antimicrobial Evaluation
In vitro evaluations have shown that certain analogs of this compound exhibit effective inhibition against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The diameter of inhibition zones was measured to assess efficacy, with some compounds demonstrating significant activity comparable to standard antibiotics .
Potential Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential development of new antibiotics based on the compound's activity against resistant strains. |
| Anticancer Drugs | Exploration of the compound's ability to inhibit cancer cell growth through targeted mechanisms. |
| Anti-inflammatory Treatments | Investigation into its use as a therapeutic agent for inflammatory diseases by inhibiting specific enzymes. |
| Material Science | Potential use in developing novel materials due to its unique chemical structure and properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
